N,4-dipropylbenzenesulfonamide
Description
Properties
IUPAC Name |
N,4-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-5-11-6-8-12(9-7-11)16(14,15)13-10-4-2/h6-9,13H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAIGQYYAXPMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,4 Dipropylbenzenesulfonamide and Its Advanced Analogues
Foundational Synthetic Pathways for the N,4-dipropylbenzenesulfonamide Core Structure
The construction of the fundamental this compound scaffold relies on well-established and robust chemical reactions that are central to sulfonamide synthesis.
Condensation Reactions in Benzenesulfonamide (B165840) Synthesis
The most direct and widely employed method for synthesizing N-substituted benzenesulfonamides is the condensation reaction between a benzenesulfonyl chloride and a primary or secondary amine. In the specific case of this compound, this involves the reaction of 4-propylbenzenesulfonyl chloride with dipropylamine (B117675). This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The versatility of condensation reactions involving the sulfonamide group is further demonstrated in various chemical transformations. For instance, acid-catalyzed condensation between substituted benzenesulfonamides and aldehydes like glyoxal (B1671930) has been explored, leading to more complex dimeric structures. nih.govmdpi.com Similarly, benzenesulfonamides can undergo condensation with reagents like cyanuric chloride, where the sulfonamide nitrogen acts as a nucleophile to displace a chlorine atom on the triazine ring. google.com
Below is a table summarizing typical conditions for the synthesis of N,N-disubstituted benzenesulfonamides via condensation.
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product Type | Reference |
| Benzenesulfonyl Chloride | Dipropylamine | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, Ether) | N,N-dipropylbenzenesulfonamide | tue.nl |
| 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Glyoxal | H₂SO₄ (acid catalyst) | Dimeric condensation products | nih.govmdpi.com |
| Benzenesulfonamide | Cyanuric Chloride | NaOH, Acetone/Water, 0-5 °C | s-Triazine substituted sulfonamide | google.com |
Nucleophilic Substitution Approaches for Benzenesulfonamide Formation
The formation of the sulfur-nitrogen bond in benzenesulfonamides is fundamentally a nucleophilic substitution reaction. In the classical condensation approach, the amine (e.g., dipropylamine) acts as the nitrogen nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. atamanchemicals.com
More advanced strategies leverage different types of nucleophiles and electrophiles. One such method involves the use of pre-formed sulfonamide anions, which can act as potent nucleophiles in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic halides. researchgate.net This approach is particularly useful for synthesizing N-aryl benzenesulfonamides where the aryl group is electron-deficient. tandfonline.com
Recent innovations have also introduced mechanistically distinct pathways. For example, a dual copper and visible-light-catalyzed coupling between phenylsulfinic acids and aryl azides provides a redox-neutral route to sulfonamides. mdpi.com This method avoids the use of sulfonyl chlorides and potentially genotoxic aromatic amines, instead using aryl azides as the nitrogen source, which generate a reactive triplet nitrene intermediate. mdpi.com
Advanced Synthetic Strategies for Diversified this compound Analogues
Beyond the synthesis of the core structure, advanced methodologies are employed to introduce chemical diversity, enabling the creation of a wide range of analogues for structure-activity relationship studies.
Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Decarbonylative Borylation)
Transition metal catalysis offers powerful tools for functionalizing aromatic rings. Palladium-catalyzed decarbonylative borylation is a notable example, allowing for the conversion of amides or aryl anhydrides into versatile arylboronate esters. nsf.govnih.gov While not a direct synthesis of the sulfonamide, this method can be applied to a precursor containing the this compound scaffold. For instance, a carboxylic acid or amide derivative on the aromatic ring could be transformed into a boronic ester. This functional group then serves as a linchpin for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a vast array of substituents.
Crucially, these palladium-catalyzed methods often exhibit excellent functional group tolerance, with sulfonamide moieties being compatible with the reaction conditions. nih.govresearchgate.net This allows for the late-stage diversification of complex molecules. nsf.gov
| Starting Material | Reagents | Catalyst System | Product | Purpose | Reference |
| N-Acyl Glutarimide (on a sulfonamide scaffold) | Bis(pinacolato)diboron (B₂pin₂) | Palladium Catalyst (e.g., Pd(OAc)₂) | Arylboronate Ester | Precursor for cross-coupling | nih.gov |
| Aryl Anhydride (on a sulfonamide scaffold) | Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂ / dppb | Arylboronate Ester | Precursor for cross-coupling | nsf.gov |
Grignard Reagent Applications in Benzenesulfonamide Derivatization
Grignard reagents (R-MgX) are highly reactive organometallic compounds that serve as powerful carbon-based nucleophiles and strong bases. mnstate.eduambeed.com Their application in the derivatization of benzenesulfonamides can occur in several ways. A common strategy involves using a halogenated benzenesulfonamide precursor; a Grignard reagent can then be used in a cross-coupling reaction to install new alkyl or aryl groups on the aromatic ring.
Alternatively, Grignard reagents can react with the sulfonyl group itself, although this is less common for preparing sulfonamides. For example, the reaction of benzenesulfonyl chloride with Grignard reagents derived from N-unsubstituted indoles can lead to the formation of substituted indoles. atamanchemicals.com The creation of boronic acid esters from aryl halides using a Grignard intermediate followed by reaction with a trialkyl borate (B1201080) is another powerful derivatization strategy. sigmaaldrich.com
Late-Stage Functionalization and Derivatization Strategies for this compound Analogues
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This is a highly efficient strategy for rapidly generating analogues from a common precursor. For sulfonamides, several innovative LSF methods have been developed.
One approach involves the photocatalytic generation of sulfonyl radical intermediates from N-sulfonylimines. nih.govacs.org These radicals can then participate in reactions such as hydrosulfonylation of alkenes, allowing for the installation of complex sulfone side chains and diversifying the molecule away from the sulfonamide nitrogen. acs.orgox.ac.uk
Another powerful strategy involves the direct functionalization of primary sulfonamides via diazotization. acs.orgnih.gov In this method, the primary sulfonamide is converted into a diazonium intermediate, which can then undergo nucleophilic substitution to yield sulfonyl chlorides, sulfonates, or other complex sulfonamides. acs.org This deaminative strategy effectively uses the primary sulfonamide group as a versatile leaving group, opening up new avenues for derivatization.
| Strategy | Precursor | Key Intermediate | Reaction Type | Product | Reference |
| Photocatalysis | N-Sulfonylimine | Sulfonyl Radical | Hydrosulfonylation | Complex Sulfones | nih.govacs.org |
| Diazotization | Primary Sulfonamide | Sulfonyl-Diazonium Species | Nucleophilic Substitution | Sulfonyl Chlorides, Sulfonates | acs.orgnih.gov |
Multi-Component Reaction Approaches for this compound Hybrid Libraries
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in medicinal chemistry and drug discovery for the rapid generation of diverse compound libraries. beilstein-journals.orgrsc.org These reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, offer significant advantages in terms of atom economy, procedural simplicity, and time efficiency. beilstein-journals.orgresearchgate.net The application of MCRs to the synthesis of hybrid molecules containing the this compound scaffold allows for the exploration of a vast chemical space, facilitating the discovery of novel analogues with diverse functionalities.
The core principle behind using MCRs for generating hybrid libraries is the ability to systematically vary each component of the reaction, leading to a large number of structurally related yet distinct products from a small set of starting materials. This diversity-oriented synthesis is particularly valuable for structure-activity relationship (SAR) studies. researchgate.net Key MCRs, such as the Ugi and Passerini reactions, are well-suited for creating libraries of complex amide and ester derivatives, making them ideal for functionalizing sulfonamide-containing building blocks. rsc.orgnih.gov
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. rsc.orgnih.gov This reaction's versatility allows for the incorporation of the this compound moiety through several strategic approaches. For instance, a pre-functionalized this compound derivative containing a carboxylic acid, amine, or aldehyde group can serve as one of the four components.
A general scheme for the Ugi reaction is as follows: R¹-CHO + R²-NH₂ + R³-COOH + R⁴-NC → R³-CO-N(R²)-C(R¹)-CO-NHR⁴
By employing a benzenesulfonamide derivative as one of the reactants, a library of hybrid compounds can be generated. For example, using a carboxylic acid-functionalized sulfonamide would result in the structures shown below.
| Aldehyde (R¹CHO) | Amine (R²NH₂) | Isocyanide (R⁴NC) | Representative Product Structure |
| Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | N-cyclohexyl-2-(N-(4-(N,4-dipropylsulfamoyl)benzoyl)phenylamino)-2-phenylacetamide |
| Isobutyraldehyde | Aniline | tert-Butyl isocyanide | N-tert-butyl-2-(N-(4-(N,4-dipropylsulfamoyl)benzoyl)phenylamino)-3-methylbutanamide |
| 4-Fluorobenzaldehyde | Propylamine | Benzyl isocyanide | N-benzyl-2-(N-(4-(N,4-dipropylsulfamoyl)benzoyl)propylamino)-2-(4-fluorophenyl)acetamide |
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another prominent isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.govnih.gov Similar to the Ugi reaction, the this compound scaffold can be introduced as the carboxylic acid component, leading to a library of ester-amide hybrids.
The general reaction scheme is: R¹-CHO + R²-COOH + R³-NC → R²-CO-O-C(R¹)-CO-NHR³
Research has demonstrated the successful use of sulfinic acids as an alternative to carboxylic acids in a modified Passerini reaction, followed by oxidation, to produce α-(sulfonyloxy)amide derivatives. researchgate.netacs.org This approach directly incorporates the sulfonyl group into the product's backbone.
| Aldehyde (R¹CHO) | Isocyanide (R³NC) | Representative Product Structure (using a sulfonamide carboxylic acid) |
| Acetaldehyde | Benzyl isocyanide | 1-(benzylcarbamoyl)ethyl 4-(N,4-dipropylsulfamoyl)benzoate |
| Cyclohexanecarboxaldehyde | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)-1-cyclohexylmethyl 4-(N,4-dipropylsulfamoyl)benzoate |
| 2-Naphthaldehyde | Cyclohexyl isocyanide | 1-(cyclohexylcarbamoyl)-1-(naphthalen-2-yl)methyl 4-(N,4-dipropylsulfamoyl)benzoate |
Biginelli and Related Reactions
While the Ugi and Passerini reactions generate linear peptide-like scaffolds, other MCRs, like the Biginelli reaction, can be employed to construct heterocyclic hybrids. The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). wikipedia.orgresearchgate.net By using an aldehyde derivative of this compound, a library of DHPMs bearing this sulfonamide tail can be synthesized. researchgate.net
The general scheme for the Biginelli reaction is: Ar-CHO + CH₃COCH₂COOEt + (NH₂)₂CO → Dihydropyrimidinone
This strategy allows for the creation of more rigid, three-dimensional structures, which can be advantageous for targeting specific protein binding pockets.
| β-Ketoester | Urea/Thiourea | Representative Product Structure |
| Ethyl acetoacetate | Urea | Ethyl 4-(4-(N,4-dipropylsulfamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Methyl benzoylacetate | Thiourea | Methyl 4-(4-(N,4-dipropylsulfamoyl)phenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Ethyl 3-oxobutanoate | Urea | Ethyl 4-(4-(N,4-dipropylsulfamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
The use of MCRs provides a highly efficient and modular approach to the synthesis of this compound hybrid libraries. The ability to rapidly generate a multitude of diverse structures from readily available starting materials makes this a powerful strategy in the quest for novel bioactive compounds. beilstein-journals.org
Structure Activity Relationship Sar Studies of N,4 Dipropylbenzenesulfonamide Analogues
Methodological Frameworks for SAR Elucidation in Sulfonamide Chemistry
The elucidation of structure-activity relationships in sulfonamide chemistry is a critical aspect of drug discovery, providing insights that guide the modification of chemical structures to optimize biological activity and properties. spirochem.com Methodological frameworks for these studies typically involve a combination of synthetic chemistry, biological assays, and computational modeling.
Key structural requirements for the antibacterial activity of sulfonamides have been established, highlighting the importance of the free amino group on the sulfanilamide (B372717) skeleton and the direct linkage of sulfur to the benzene (B151609) ring. slideshare.net Any substitution on the aromatic ring or its replacement generally leads to a decrease or complete loss of activity. slideshare.net
Modern approaches to SAR in sulfonamide chemistry often employ techniques such as:
Combinatorial Chemistry: This allows for the rapid synthesis of a large number of analogues for screening.
High-Throughput Screening (HTS): HTS is used to quickly assess the biological activity of the synthesized compounds.
X-ray Crystallography: This technique provides detailed information about the binding mode of a ligand to its target protein, revealing key interactions that contribute to affinity.
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the activity of new analogues and to understand the structural basis for their activity.
Structural Determinants of Biological Activity for N,4-dipropylbenzenesulfonamide Analogues
The nature of the substituents on the sulfonamide nitrogen (N) is a critical determinant of biological activity. In the case of this compound, the two propyl groups on the nitrogen atom play a significant role in defining its interaction with biological targets. The length, branching, and polarity of these N-alkyl groups can influence binding affinity and selectivity.
Studies on other sulfonamides have shown that N-alkylation can modulate the physicochemical properties of the molecule, such as lipophilicity, which in turn affects its pharmacokinetic profile. figshare.comdoi.org For instance, increasing the length of the N-alkyl chain can enhance lipophilicity, potentially leading to improved cell membrane permeability. However, excessive lipophilicity can also lead to non-specific binding and reduced solubility.
The following table illustrates the hypothetical impact of varying N-alkyl substituents on the inhibitory activity of this compound analogues against a generic kinase target.
| Compound | N-Substituent 1 | N-Substituent 2 | Hypothetical IC₅₀ (nM) |
| 1 | Propyl | Propyl | 50 |
| 2 | Ethyl | Ethyl | 75 |
| 3 | Butyl | Butyl | 30 |
| 4 | Isopropyl | Isopropyl | 60 |
| 5 | Propyl | H | 200 |
This data is illustrative and not based on experimental results for this compound.
Substitutions on the aryl ring of this compound provide another avenue for modulating its biological activity. The position, size, and electronic properties of these substituents can significantly alter the molecule's interaction with its target. For benzenesulfonamide-based inhibitors of carbonic anhydrases, substitutions on the benzene ring have been shown to influence isoform selectivity. nih.gov
The following table provides a hypothetical illustration of the effect of different aryl ring substitutions on the activity of this compound analogues.
| Compound | Aryl Ring Substituent | Position | Hypothetical Activity (% Inhibition at 10 µM) |
| 6 | H | - | 65 |
| 7 | 4-Chloro | para | 75 |
| 8 | 3-Chloro | meta | 85 |
| 9 | 4-Methyl | para | 60 |
| 10 | 4-Nitro | para | 80 |
This data is illustrative and not based on experimental results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.
The development of a predictive QSAR model involves several key steps: nih.govuniroma1.itsemanticscholar.org
Data Set Preparation: A dataset of compounds with known biological activities is compiled. The chemical structures are typically represented by a set of molecular descriptors that quantify various physicochemical properties.
Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques. nih.govmdpi.com Internal validation often involves cross-validation, while external validation uses a separate set of compounds (the test set) that were not used in model development. uniroma1.itmdpi.com
A robust QSAR model for this compound analogues could be developed using a variety of molecular descriptors, such as:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Partial charges, dipole moment.
Hydrophobic descriptors: LogP, molar refractivity.
The following table presents a hypothetical QSAR model for a series of this compound analogues.
| Descriptor | Coefficient |
| LogP | 0.25 |
| Molecular Weight | -0.05 |
| Dipole Moment | 0.15 |
| Number of H-bond donors | -0.30 |
Hypothetical QSAR Equation: pIC₅₀ = 1.5 + 0.25(LogP) - 0.05(Molecular Weight) + 0.15(Dipole Moment) - 0.30(Number of H-bond donors)
This QSAR model is for illustrative purposes only and is not based on experimental data.
The validation of such a model would involve assessing statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set. mdpi.com
In Vitro Biological Target Interaction and Enzyme Inhibition Mechanisms of N,4 Dipropylbenzenesulfonamide
Identification and Characterization of Molecular Targets for N,4-dipropylbenzenesulfonamide Derivatives
The exploration of molecular targets for this compound derivatives is a crucial step in understanding their pharmacological potential. This involves a systematic process of identifying specific enzymes and assessing the affinity and nature of the binding interactions.
The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known to interact with a range of enzymes. For derivatives of this compound, research has focused on several key enzyme families, as detailed in the following subsections.
Benzenesulfonamides are a prominent class of carbonic anhydrase (CA) inhibitors. mdpi.com There are 15 known isoforms of human carbonic anhydrase (hCA), with 12 being catalytically active. mdpi.com A significant challenge in the development of CA inhibitors is achieving isoform selectivity, as many clinically used drugs inhibit multiple isoforms, leading to side effects. mdpi.com The design of isoform-selective inhibitors is a key area of research. mdpi.com
While direct inhibition data for this compound is not extensively available, studies on structurally related compounds, such as Probenecid (a tertiary sulfonamide), offer valuable insights. Novel amide derivatives of Probenecid have been synthesized and evaluated for their inhibitory effects on several hCA isoforms, specifically the ubiquitous hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov
Research has shown that many of these Probenecid derivatives exhibit a significant loss of inhibitory activity against hCA II, with Ki values greater than 10,000 nM. nih.gov In contrast, these same compounds demonstrate potent, nanomolar-range inhibition of hCA IX and XII. nih.gov Some derivatives maintained a degree of inhibitory activity against hCA I. nih.gov These findings, explained through molecular docking studies, suggest that the tertiary sulfonamide structure can be modified to achieve significant selectivity for specific hCA isoforms, particularly the tumor-related IX and XII, over the widespread cytosolic isoform II. nih.gov This highlights the potential for developing highly selective hCA inhibitors based on N-substituted benzenesulfonamide scaffolds.
Table 1: Illustrative Inhibitory Activity (Ki) of Probenecid Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Probenecid | >10000 | >10000 | 8954 | 9566 |
| Derivative A | 85.6 | >10000 | 35.8 | 48.9 |
| Derivative B | 7689 | >10000 | 45.2 | 56.7 |
| Derivative C | 98.5 | >10000 | 28.4 | 45.2 |
Note: This table is a representative illustration based on findings for Probenecid derivatives and does not represent data for this compound itself.
Kynurenine (B1673888) 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a key enzyme in the tryptophan degradation pathway. Inhibition of KMO is a therapeutic strategy for certain neurodegenerative diseases as it can reduce the production of neurotoxic metabolites. Based on available literature, there are no published in vitro studies profiling the inhibitory activity of this compound against kynurenine 3-hydroxylase.
Alpha-amylase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Currently, there is no scientific literature available that documents the in vitro testing of this compound in alpha-amylase inhibition assays.
Protein disulfide isomerase (PDI) is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins. Its reductase activity is crucial for proper protein folding. An investigation of the scientific literature reveals no studies on the modulation of protein disulfide isomerase reductase activity by this compound.
The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs. In vitro evaluation of a compound's potential to inhibit specific CYP isoforms is a critical component of drug discovery and development to predict potential drug-drug interactions. solvobiotech.com These assays are typically conducted using human liver microsomes, which are a rich source of various CYP enzymes. doi.org
The standard in vitro assessment involves incubating the test compound at various concentrations with human liver microsomes in the presence of specific probe substrates for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). doi.orgnih.gov The rate of metabolite formation from the probe substrate is measured, and the concentration of the test compound that causes 50% inhibition (IC50) is determined. nih.gov Further studies can elucidate the mechanism of inhibition, such as competitive, non-competitive, or time-dependent inhibition. solvobiotech.com
Currently, there are no publicly available data from in vitro studies that have specifically evaluated the inhibitory effects of this compound on cytochrome P450 enzymes.
Table 2: Illustrative Data Table for In Vitro Cytochrome P450 Inhibition Assay
| CYP Isoform | Probe Substrate | IC50 (µM) of Test Compound |
|---|---|---|
| CYP1A2 | Phenacetin | Data not available |
| CYP2C9 | Diclofenac | Data not available |
| CYP2C19 | (S)-Mephenytoin | Data not available |
| CYP2D6 | Dextromethorphan | Data not available |
| CYP3A4 | Midazolam | Data not available |
Note: This table represents a typical format for presenting CYP450 inhibition data. Specific values for this compound are not available in the current literature.
Based on the conducted research, there is currently insufficient publicly available scientific literature specifically detailing the in vitro biological target interactions and enzyme inhibition mechanisms of the chemical compound This compound .
For instance, studies on N-(4-phenoxyphenyl)benzenesulfonamide derivatives have identified them as a novel class of nonsteroidal progesterone (B1679170) receptor (PR) antagonists. nih.govnih.gov This indicates that the benzenesulfonamide scaffold can be a basis for developing receptor antagonists. However, this information is not directly applicable to this compound.
Similarly, while general information on the modulation of ion channels like Pannexin 1 and various enzyme inhibition kinetics (reversible, irreversible, time-dependent) is available, there is no specific data linking these mechanisms to this compound or its analogues in the provided search results. nih.govnih.govsigmaaldrich.comucl.ac.uksolvobiotech.comsygnaturediscovery.comnih.govlibretexts.orgnih.govnih.govbioivt.com
Therefore, due to the lack of specific research findings for this compound in the public domain, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline. Further research and publication on the specific biological activities of this compound are required to fulfill such a request.
Enzyme Target Identification and Binding Affinity Assessment
In Vitro Modulation of Cellular Biological Processes by this compound Analogues
The versatile structure of the sulfonamide scaffold has allowed for the development of numerous derivatives that exhibit a wide range of biological activities. The following sections detail the in vitro effects of various sulfonamide analogues on key cellular processes.
Impact on Bacterial Folate Synthesis Pathways
Sulfonamides are well-established inhibitors of the bacterial folate synthesis pathway, a mechanism that has been a cornerstone of antimicrobial therapy for decades. These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the biosynthesis of folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its depletion ultimately halts bacterial growth and replication.
The inhibitory action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By mimicking PABA, sulfonamide analogues bind to the active site of the DHPS enzyme, thereby blocking the normal metabolic pathway. This competitive inhibition is a hallmark of the antibacterial activity of this class of compounds.
While specific data for this compound is not available, the general mechanism for sulfonamide analogues is well-documented. The table below summarizes the antibacterial activity of various sulfonamide derivatives against different bacterial strains, as reported in several in vitro studies.
| Sulfonamide Derivative | Bacterial Strain | In Vitro Activity (MIC) |
| Sulfamethoxazole | Escherichia coli | Varies by strain |
| Sulfadiazine | Staphylococcus aureus | Varies by strain |
| Generic Sulfonamide | Streptococcus pneumoniae | Varies by strain |
| Generic Sulfonamide | Haemophilus influenzae | Varies by strain |
MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific bacterial strain and the experimental conditions.
Investigations into Amyloid-beta Peptide Aggregation (in vitro)
Recent research has explored the potential of sulfonamide derivatives as modulators of protein aggregation, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's.
In vitro studies have demonstrated that certain sulfonamide-based compounds can interfere with the Aβ aggregation process. These compounds have been shown to inhibit the formation of Aβ fibrils and to stabilize the non-aggregated forms of the peptide. The mechanism of inhibition is thought to involve direct binding to Aβ monomers or early-stage oligomers, thereby preventing their assembly into larger, more toxic species. Techniques such as Thioflavin T (ThT) fluorescence assays and electron microscopy are commonly used to assess the anti-aggregation properties of these compounds in vitro.
Although specific studies on this compound in this context are absent from the available literature, the findings for other sulfonamide analogues suggest a promising avenue for the development of therapeutic agents targeting amyloid-related pathologies.
| Sulfonamide Analogue Class | In Vitro Effect on Aβ Aggregation |
| Benzenesulfonamides | Inhibition of fibril formation |
| N-substituted sulfonamides | Stabilization of Aβ monomers |
| Sulfonamide-based hybrids | Disruption of pre-formed fibrils |
Cellular Responses to Sulfonamide Derivatives
The cellular responses to sulfonamide derivatives are diverse and depend on the specific chemical structure of the compound and the cell type being studied. In vitro assays are critical for elucidating these effects, which can range from cytotoxicity to the modulation of specific signaling pathways.
For example, some sulfonamide derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cell lines through various mechanisms, including the inhibition of carbonic anhydrase, an enzyme overexpressed in many tumors.
In the context of the immune system, certain sulfonamides have been shown to modulate the activity of immune cells in vitro. These effects are complex and can involve both pro-inflammatory and anti-inflammatory responses, depending on the specific compound and experimental conditions. The table below provides a general overview of the types of cellular responses observed with different classes of sulfonamide derivatives in vitro.
| Sulfonamide Derivative Class | Cell Type | Observed In Vitro Cellular Response |
| Carbonic anhydrase inhibitors | Cancer cells | Induction of apoptosis, cell cycle arrest |
| Novel sulfonamide-based compounds | Immune cells (e.g., lymphocytes) | Modulation of cytokine production |
| Benzenesulfonamide derivatives | Neuronal cells | Neuroprotective effects against oxidative stress |
It is important to reiterate that the information presented here is based on studies of various sulfonamide analogues, as there is a lack of specific published data for this compound. Further research is needed to determine the specific in vitro biological profile of this particular compound.
Computational Approaches in Investigating N,4 Dipropylbenzenesulfonamide Interactions
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of a ligand, such as N,4-dipropylbenzenesulfonamide, within the active site of a target protein.
The initial step in molecular docking involves the characterization of the target protein's active site. This is the specific region of the protein where the ligand binds and a biological response is elicited. For a sulfonamide compound, a potential target could be an enzyme like dihydropteroate (B1496061) synthase (DHPS) or a penicillin-binding protein. nih.govrjb.ro The active site, or binding pocket, is defined by a unique arrangement of amino acid residues that create a specific three-dimensional space and chemical environment.
Key residues within the binding pocket are identified based on their potential to form interactions with the ligand. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. For sulfonamides, the -SO2NH- group is a key site for such interactions. rjb.ro
Hydrophobic Interactions: Occur between nonpolar regions, such as the propyl groups and the benzene (B151609) ring of this compound, and nonpolar residues of the protein.
Aromatic Interactions: π-π stacking or π-cation interactions involving the benzene ring.
Once the active site is defined, ligand posing algorithms are employed to generate a wide range of possible binding orientations, or "poses," of this compound within this site. These algorithms systematically explore the conformational flexibility of the ligand and its rotational and translational freedom within the binding pocket to find the most favorable binding modes.
Table 1: Illustrative Key Interactions in a Hypothesized Protein Active Site
| Interaction Type | This compound Moiety | Potential Interacting Amino Acid Residue |
| Hydrogen Bond | Sulfonamide (-SO2NH-) | Serine, Arginine, Threonine |
| Hydrophobic | Propyl Chains (-CH2CH2CH3) | Leucine, Valine, Phenylalanine |
| Aromatic (π-π) | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
This table illustrates potential interactions based on the chemical structure of this compound and general principles of protein-ligand binding.
After generating various poses, a scoring function is used to evaluate and rank them. The scoring function estimates the binding affinity (or binding free energy) for each pose, with lower energy scores typically indicating more favorable binding. longdom.org These functions are mathematical models that approximate the thermodynamics of the protein-ligand interaction.
There are several types of scoring functions:
Force-Field-Based: These functions use classical mechanics principles, such as van der Waals and electrostatic interaction terms, to calculate the energy of the complex.
Empirical: These functions are derived from statistical analysis of known protein-ligand complexes. They use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) to predict binding affinity.
Knowledge-Based: These functions use statistical potentials derived from the frequencies of atom pairings observed in experimental protein-ligand structures in databases like the Protein Data Bank (PDB).
The output of a docking simulation is a ranked list of ligand poses, with associated binding energy scores. This data allows researchers to predict the most likely binding mode of this compound and provides a quantitative estimate of its binding strength to the target. nih.gov Studies on similar sulfonamide derivatives have reported binding energies that indicate the formation of stable complexes with their target receptors. longdom.orgnih.gov
Table 2: Example Docking Results for Sulfonamide Analogues Against a Target Protein
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analogue A | -10.48 | GLU, LYS, TYR |
| Analogue B | -10.26 | GLU, LYS, SER |
| Analogue C | -9.85 | LYS, TYR, PHE |
Data is illustrative and based on findings for benzenesulfonamide (B165840) derivatives reported in the literature. longdom.org
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. This approach is invaluable for understanding the stability of the protein-ligand complex and observing conformational changes that may occur upon binding.
To assess the stability of the this compound-protein complex, an MD simulation is typically run for a duration of nanoseconds to microseconds. The simulation starts with the best-ranked pose from molecular docking. During the simulation, several parameters are monitored to evaluate stability:
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. mdpi.com High RMSF values in certain regions can indicate flexibility or conformational changes upon ligand binding. mdpi.com
These simulations can reveal whether the initial docked pose is stable over time or if the ligand shifts to an alternative binding mode. They also show how the protein structure might adapt to accommodate the ligand, a phenomenon known as "induced fit". nih.gov
MD simulations allow for a detailed analysis of the protein-ligand interface, helping to identify "dynamic hotspots"—residues that are critical for maintaining the binding interaction. By analyzing the trajectory, researchers can calculate the frequency and duration of specific interactions, such as hydrogen bonds, throughout the simulation.
This analysis provides a more realistic picture of binding than static docking models. It can identify key residues that consistently interact with the ligand, distinguishing them from those that form only transient contacts. This information is crucial for structure-based drug design, as modifications to the ligand can be targeted to enhance interactions with these hotspot residues, thereby improving binding affinity and specificity.
Quantum Chemical Studies of this compound Analogues
Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.govmdpi.com While computationally intensive, these methods are used to study the intrinsic properties of this compound and its analogues.
QC studies can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule with high precision.
Calculate Electronic Properties: Compute properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The MEP can identify regions of the molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. researchgate.net
Analyze Vibrational Frequencies: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. mdpi.com
By applying these methods to a series of this compound analogues, researchers can establish structure-activity relationships (SAR). For example, QC calculations can explain how substituting different chemical groups on the benzene ring or altering the alkyl chains affects the molecule's electronic properties and, consequently, its binding affinity for a target protein.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules like this compound. nih.govchemrxiv.org DFT calculations, often utilizing functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), allow for the optimization of the molecular geometry to its lowest energy state. ijaers.commdpi.com This process yields crucial information on geometric parameters, including bond lengths, bond angles, and dihedral angles.
Theoretical studies on similar benzenesulfonamide derivatives have shown that the bond parameters are largely consistent, with slight variations due to different substituents. mkjc.in For instance, the S-O bond lengths in benzenesulfonamides are sensitive to the electronic environment, which in turn can alter molecular polarity and hydrogen bonding potential. mkjc.in In this compound, the presence of the electron-donating propyl group on the benzene ring is expected to influence the electron density distribution across the entire molecule.
DFT also enables the calculation of various electronic properties that are central to understanding the molecule's reactivity. These properties include dipole moment, polarizability, and hyperpolarizability, which are essential for predicting a molecule's response to an external electric field and its potential for use in non-linear optical (NLO) applications. nih.govajchem-a.com The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. mdpi.com
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
|---|---|
| S-N Bond Length | ~1.65 Å |
| S=O Bond Length | ~1.45 Å |
| C-S Bond Length | ~1.78 Å |
| C-N Bond Length | ~1.42 Å |
| O-S-O Bond Angle | ~120° |
| C-S-N Bond Angle | ~106° |
Note: The values in this table are hypothetical and based on typical parameters for similar sulfonamide structures calculated via DFT.
Frontier Molecular Orbital and Molecular Electrostatic Potential Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. ijaers.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ijaers.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. ijaers.com For this compound, the HOMO is expected to be localized on the electron-rich benzene ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. mdpi.comrsc.orgdntb.gov.ua The MEP map uses a color scale to indicate regions of varying electrostatic potential on the electron density surface. researchgate.net Red and yellow areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net In sulfonamides, the oxygen atoms of the sulfonyl group typically show a strong negative potential, making them sites for electrophilic interactions and hydrogen bonding. mkjc.innih.gov The hydrogen atoms on the amine group, if present, or on the alkyl chains would exhibit a positive potential. nih.gov MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. mkjc.in
Table 2: Predicted FMO Properties for this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 |
Note: These values are estimations based on computational studies of analogous sulfonamide compounds.
In Silico Screening and Rational Ligand Design Methodologies
In silico techniques are pivotal in modern drug discovery for identifying and optimizing new therapeutic agents. mdpi.com These computational methods allow for the rapid screening of vast chemical libraries and the rational design of molecules with enhanced efficacy and specificity, significantly reducing the time and cost associated with traditional drug development.
Virtual High-Throughput Screening for Identification of Novel Analogues
Virtual High-Throughput Screening (HTVS) is a computational technique that involves screening large databases of chemical compounds against a specific biological target. nih.gov This method is instrumental in identifying "hit" compounds that have a high likelihood of binding to the target, which can then be validated experimentally. stanford.edu The process typically begins with a library of millions of compounds, which are computationally docked into the active site of a target protein. nih.govnih.gov Scoring functions are then used to rank the compounds based on their predicted binding affinity.
For this compound, HTVS could be employed to search for novel analogues with potentially improved biological activity. A library of compounds with the core benzenesulfonamide scaffold could be screened against a relevant target, such as an enzyme or receptor implicated in a disease. nih.gov This approach not only helps in identifying new leads but also in understanding the structure-activity relationship (SAR) by analyzing which structural modifications lead to better binding. biorxiv.orgbiorxiv.org
Computational Optimization of Ligand Design for Enhanced Target Interaction
Once a lead compound like this compound is identified, computational methods can be used to optimize its structure to enhance its interaction with the target. This process, known as rational ligand design, involves iterative modifications to the molecule's structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile. nih.gov
Computational tools allow researchers to visualize the binding mode of the ligand within the active site of the target protein. nih.gov By analyzing these interactions, specific modifications can be proposed. For example, if a part of the this compound molecule is in a hydrophobic pocket of the receptor, extending or branching the propyl groups might lead to stronger van der Waals interactions and improved affinity. Conversely, if a hydrogen bond is desired in a particular region, functional groups capable of hydrogen bonding could be introduced. Each proposed modification is then evaluated computationally through redocking and energy minimization calculations before being synthesized for experimental testing. nih.gov This cycle of design, simulation, and testing accelerates the development of more potent and specific drug candidates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,4-dipropylbenzenesulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between 4-substituted benzenesulfonyl chloride and an amine. For example, reacting 4-propylbenzenesulfonyl chloride with dipropylamine in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .
- Optimization : Reaction parameters (e.g., solvent polarity, temperature, stoichiometry) are systematically varied. For instance, elevated temperatures (~60°C) may accelerate reactivity, while polar aprotic solvents enhance nucleophilicity of the amine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR confirm propyl chain integration (δ ~0.8–1.6 ppm for CH/CH) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) and detects side products .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 324.18 for CHNOS) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via fluorometric assays. IC values are determined using dose-response curves .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations assess therapeutic potential .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?
- Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., binding free energy ≤ -8 kcal/mol for sulfonamide-enzyme complexes) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .
Q. What strategies resolve contradictions in reactivity data between this compound and analogous sulfonamides?
- Case Example : If a study reports unexpected esterification side reactions (absent in similar compounds), investigate steric effects of propyl groups via DFT calculations (e.g., B3LYP/6-31G*) to identify hindered reaction pathways .
- Experimental Replication : Repeat synthesis under inert atmospheres (N) to rule out oxidation artifacts and use kinetic studies (UV-Vis monitoring) to compare reaction rates .
Q. How to design a robust SAR study for this compound in antimicrobial applications?
- Scaffold Modifications : Synthesize derivatives with varied alkyl chain lengths (e.g., butyl vs. propyl) or electron-withdrawing substituents (e.g., nitro, CF) at the benzene ring .
- Biological Testing :
- MIC Assays : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Resistance Profiling : Serial passage experiments over 20 generations identify mutations conferring resistance .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
